5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-acetyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11(21)13-3-4-14(24-13)16(22)18-7-10-20-9-6-12-5-8-19(2)15(12)17(20)23/h3-6,8-9H,7,10H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIUSPQXNTVJSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)NCCN2C=CC3=C(C2=O)N(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide involves multiple steps. One common synthetic route begins with the acetylation of thiophene-2-carboxylic acid. The resulting intermediate is then coupled with a pyrrolopyridinone derivative through amide bond formation, typically facilitated by coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC).
Industrial Production Methods
Industrial production may involve large-scale batch reactions under controlled conditions. Purification processes include recrystallization, chromatography, and possibly vacuum distillation to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation, potentially forming sulfoxide or sulfone derivatives.
Reduction: : Reduction of the pyrrolopyridinone moiety may yield a variety of hydrogenated products.
Substitution: : The acetyl group may be substituted via nucleophilic attack, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA) for selective oxidation.
Reduction: : Hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: : Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The primary products depend on the specific reactions but may include oxidized thiophene derivatives, hydrogenated pyrrolopyridinones, and various substituted amides.
Scientific Research Applications
Cancer Therapy
Mechanism of Action
The compound has been identified as a potent inhibitor of bromodomain and extraterminal (BET) proteins, which play a critical role in the regulation of gene expression related to cancer progression. Inhibition of these proteins can lead to reduced proliferation of cancer cells and induction of apoptosis.
Case Studies
Recent studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, a study showed that the compound inhibited the growth of human leukemia cells at nanomolar concentrations, suggesting its potential as a therapeutic agent in hematological malignancies .
Anti-inflammatory Properties
Inhibitory Effects on Enzymes
Research indicates that 5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. By inhibiting this enzyme, the compound could reduce the production of inflammatory mediators such as leukotrienes.
Molecular Docking Studies
In silico molecular docking studies have further supported its potential as a 5-LOX inhibitor, with binding affinities indicating strong interactions with the active site of the enzyme . These findings highlight its promise for developing anti-inflammatory drugs.
Molecular Probes in Biological Research
Applications in Drug Discovery
Due to its unique structural features, this compound serves as a valuable molecular probe in drug discovery processes. Its ability to interact with specific protein targets allows researchers to explore new pathways for drug development.
Biological Activity Profiling
Studies utilizing this compound have been instrumental in profiling biological activities related to various cellular pathways. For example, it has been used to investigate mechanisms underlying cell signaling and gene regulation in response to therapeutic agents .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy and selectivity of compounds like this compound. Researchers are actively exploring modifications to enhance potency against specific targets while minimizing off-target effects.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through binding interactions. The ethyl chain and carboxamide groups facilitate these interactions, influencing the biological activity of the compound.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., acetyl, cyano) in thiazolopyrimidines correlate with improved antimicrobial activity . The target compound’s acetyl-thiophene moiety may similarly enhance potency.
- Synthetic Efficiency : Microwave methods reduced reaction times by ~50% for thiazolopyrimidines , suggesting applicability to the target compound’s synthesis.
Q & A
Q. What are the critical steps in synthesizing 5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide?
- Methodological Answer : Synthesis typically involves:
- Pyrrolopyridin Core Formation : Cyclization of substituted pyridine precursors under acidic or basic conditions, as seen in analogous pyrrolopyrimidine syntheses .
- Ethyl Linkage Introduction : Nucleophilic substitution or reductive amination to attach the ethyl group to the pyrrolopyridin nitrogen .
- Thiophene Carboxamide Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the ethylamine intermediate and 5-acetylthiophene-2-carboxylic acid .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard .
Q. How is the compound’s purity and structural integrity validated experimentally?
- Methodological Answer :
- HPLC : Purity assessment using reverse-phase C18 columns (≥95% purity threshold) .
- NMR : H/C NMR to confirm acetyl (δ ~2.5 ppm, singlet), thiophene (δ ~7.0–7.5 ppm), and pyrrolopyridin protons (δ ~6.5–8.5 ppm) .
- X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles (e.g., ~80° between fused rings), as demonstrated in thiazolopyrimidine analogs .
Advanced Research Questions
Q. What computational strategies predict the reactivity of the pyrrolo[2,3-c]pyridin moiety during synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes transition states for cyclization steps (e.g., B3LYP/6-31G* basis set) .
- Reaction Path Search : Algorithms like GRRM (Global Reaction Route Mapping) identify low-energy pathways for ring closure and substituent addition .
- Solvent Effects : COSMO-RS models predict solvation effects on reaction yields, critical for polar aprotic solvents (e.g., DMF) .
Q. How can contradictory NMR data from dynamic rotational isomerism be resolved?
- Methodological Answer :
- Variable Temperature NMR : Cooling to –40°C slows rotation, splitting peaks (e.g., ethylenic protons) to reveal distinct conformers .
- 2D NOESY : Identifies spatial proximity between protons (e.g., acetyl methyl and pyrrolopyridin H-5) to confirm dominant rotamers .
- DFT-MD Simulations : Molecular dynamics (10 ps trajectories) model rotational barriers, correlating with experimental line-shape analysis .
Q. What strategies optimize the yield of ethyl linkage formation between pyrrolopyridin and thiophene moieties?
- Methodological Answer :
- Catalytic Systems : Pd-mediated Buchwald-Hartwig coupling for C-N bond formation (yields ~70–85%) .
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 h) and improves yields (~15% increase) via controlled dielectric heating .
- Contradictory Evidence : While uses carbodiimide coupling (90% yield), reports acetic acid/acetic anhydride reflux (78% yield), suggesting solvent polarity and temperature trade-offs .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for structurally similar compounds?
- Methodological Answer :
- Polymorphism Screening : Differential Scanning Calorimetry (DSC) identifies enantiotropic or monotropic transitions (e.g., mp variations in thiophene derivatives ).
- Crystallization Solvent Study : Ethanol vs. ethyl acetate recrystallization alters crystal packing, as shown in thiazolopyrimidine analogs (mp shifts by 5–10°C) .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?
- Methodological Answer :
- Kinetic Assays : Fluorescence-based assays (e.g., NADH depletion for oxidoreductases) with IC determination .
- Docking Studies : AutoDock Vina predicts binding poses to kinase or protease active sites, prioritized for validation .
- SAR Parallels : Compare with pyrrolopyrimidine inhibitors (e.g., compounds) to guide target selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
